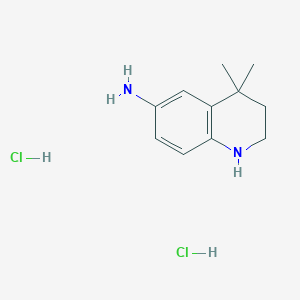
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride
Vue d'ensemble
Description
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Structural Analysis
The compound has been utilized in the synthesis of pharmacologically relevant bifunctional compounds, incorporating dihydropyrimidone and chloroquinoline moieties. The regioselective synthesis and crystal structure of related compounds have been extensively studied, highlighting their conformation and hydrogen bonding arrangements in crystals. This research supports the development of new pharmacological agents (Watermeyer, Chibale, & Caira, 2009).
2. Photophysical Properties
Research has been conducted on derivatives of this compound to understand their photophysical properties. For instance, studies on compounds like 1-(4-methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one have provided insights into their solvatochromism and planar ICT state, which are important for applications in photochemistry and material sciences (Lobo & Abelt, 2003).
3. Molecular Rearrangement Studies
The compound's derivatives have been a subject of study in molecular rearrangement processes. For instance, research on 3-acyl-4-hydroxy-1H-quinolin-2-ones and their transformation into various derivatives provides valuable insights into organic synthesis methods and reaction mechanisms (Klásek, Kořistek, Sedmera, & Halada, 2003).
4. Synthesis of Natural Alkaloids
The compound has been used in the synthesis of natural alkaloids like maculosidine and pteleine. These syntheses involve complex organic reactions and provide a pathway for the creation of natural product derivatives with potential pharmacological applications (Sekiba, 1973).
5. Spectroscopic Characterization and Crystal Structure
Studies involving the compound's derivatives focus on spectroscopic characterization and understanding their molecular and crystal structures. These studies are crucial in the field of crystallography and molecular design (Zhurakulov et al., 2022).
Mécanisme D'action
The mode of action of a compound refers to how it interacts with its biological targets to exert its effects. This can involve binding to specific proteins or other molecules, altering their function, and triggering downstream changes in cellular processes .
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can influence the pharmacokinetics of a compound include its chemical properties, the route of administration, and individual patient characteristics .
The result of action of a compound refers to the ultimate effects it has at the molecular, cellular, and physiological levels. This can include changes in gene expression, cell function, or whole-body responses .
The action environment of a compound refers to how external factors, such as temperature, pH, and the presence of other compounds, can influence its stability and activity .
Analyse Biochimique
Biochemical Properties
4,4-Dimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind with specific enzymes, potentially inhibiting or activating their functions. These interactions can lead to changes in the biochemical pathways within cells, influencing various metabolic processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can impact cellular metabolism by modifying the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in their activity. These interactions can result in alterations in gene expression, affecting the overall cellular function. The compound’s ability to bind to specific targets makes it a valuable tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. High doses of the compound can also result in toxic or adverse effects, highlighting the importance of dosage optimization in research .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic state of cells, affecting their growth and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, which facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effectiveness and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its presence in these locations can influence its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-quinolin-6-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11;;/h3-4,7,13H,5-6,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINAUINSEBLESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC2=C1C=C(C=C2)N)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


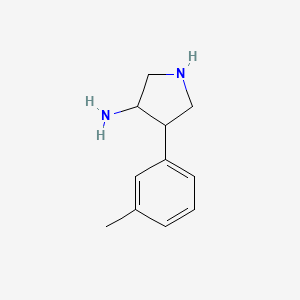


![[3-(Oxolan-3-ylmethoxy)pyridin-4-yl]methanamine](/img/structure/B1433199.png)
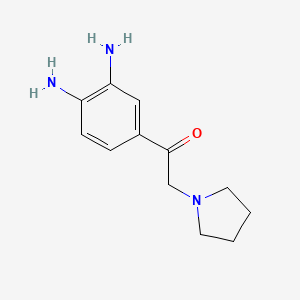
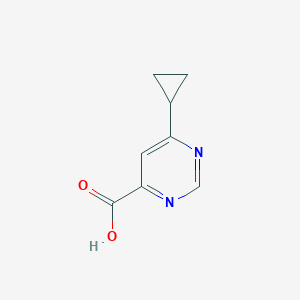
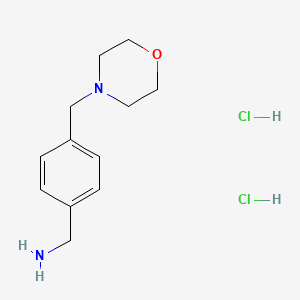

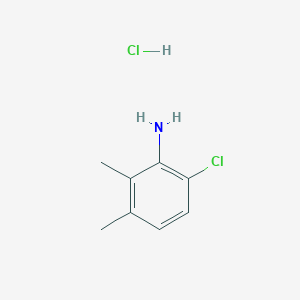
![2-Oxa-spiro[4.5]decane-1,6-dione](/img/structure/B1433207.png)
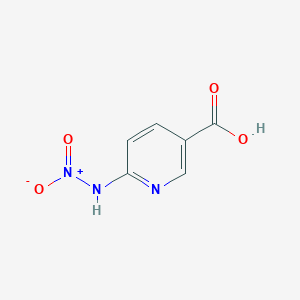
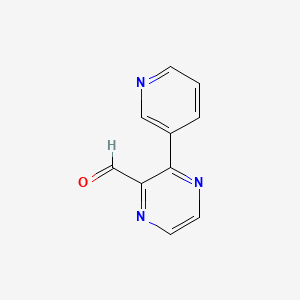

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1433212.png)
